molecular formula C13H13FN2O2 B1603150 ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate CAS No. 288251-64-9

ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate

Cat. No. B1603150
M. Wt: 248.25 g/mol
InChI Key: GOZFWWAPHFHDFV-UHFFFAOYSA-N
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Patent
US07015218B1

Procedure details

To ethanol (30 ml) were added 4-fluorophenylhydrazine (5 g) and ethyl 2,4-dioxovalerate (10.6 g) and the mixture was refluxed for 3 h. The solvent was evaporated under reduced pressure and the obtained residue was purified by silica gel column chromatography (mobile phase: chloroform) to give ethyl 1-(4-fluorophenyl)-3-methylpyrazole-5-carboxylate (2 g) and ethyl 1-(4-fluorophenyl)-5-methylpyrazole-3-carboxylate (3 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][NH2:9])=[CH:4][CH:3]=1.O=[C:11]([CH2:17][C:18](=O)[CH3:19])[C:12]([O:14][CH2:15][CH3:16])=[O:13]>C(O)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:17][C:18]([CH3:19])=[N:9]2)=[CH:4][CH:3]=1.[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:18]([CH3:19])=[CH:17][C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)NN
Name
Quantity
10.6 g
Type
reactant
Smiles
O=C(C(=O)OCC)CC(C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (mobile phase: chloroform)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1N=C(C=C1C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1N=C(C=C1C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.